molecular formula C22H14ClNO4S3 B5197782 [2-[(Z)-[3-(3-chlorophenyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]phenyl] benzenesulfonate

[2-[(Z)-[3-(3-chlorophenyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]phenyl] benzenesulfonate

Cat. No.: B5197782
M. Wt: 488.0 g/mol
InChI Key: ZQWWNNSYERKEFX-MOSHPQCFSA-N
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Description

[2-[(Z)-[3-(3-chlorophenyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]phenyl] benzenesulfonate is a complex organic compound characterized by its unique structural features, including a thiazolidinone ring, a chlorophenyl group, and a benzenesulfonate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-[(Z)-[3-(3-chlorophenyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]phenyl] benzenesulfonate typically involves multi-step organic reactions. One common method includes the condensation of 3-chlorobenzaldehyde with thiosemicarbazide to form a thiazolidinone intermediate. This intermediate is then reacted with benzenesulfonyl chloride under basic conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.

Chemical Reactions Analysis

Types of Reactions

[2-[(Z)-[3-(3-chlorophenyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]phenyl] benzenesulfonate undergoes various chemical reactions, including:

    Oxidation: The thiazolidinone ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the thiazolidinone ring can be reduced to form alcohols.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Typical reaction conditions involve moderate temperatures and the use of organic solvents such as ethanol or dichloromethane .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis .

Biology

In biological research, derivatives of this compound have been studied for their potential as enzyme inhibitors and antimicrobial agents. The thiazolidinone ring is known for its biological activity, which can be enhanced by the presence of the chlorophenyl and benzenesulfonate groups .

Medicine

Medicinally, this compound and its derivatives are investigated for their potential therapeutic applications, including anti-inflammatory and anticancer activities. The compound’s ability to interact with biological targets makes it a candidate for drug development .

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics .

Mechanism of Action

The mechanism of action of [2-[(Z)-[3-(3-chlorophenyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]phenyl] benzenesulfonate involves its interaction with specific molecular targets. The thiazolidinone ring can form covalent bonds with nucleophilic sites on enzymes, leading to inhibition of enzyme activity. Additionally, the chlorophenyl group can enhance binding affinity through hydrophobic interactions, while the benzenesulfonate moiety can participate in ionic interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of [2-[(Z)-[3-(3-chlorophenyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]phenyl] benzenesulfonate lies in its combination of a thiazolidinone ring with a chlorophenyl group and a benzenesulfonate moiety. This combination provides a distinct set of chemical and biological properties, making it a versatile compound for various applications.

Properties

IUPAC Name

[2-[(Z)-[3-(3-chlorophenyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]phenyl] benzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14ClNO4S3/c23-16-8-6-9-17(14-16)24-21(25)20(30-22(24)29)13-15-7-4-5-12-19(15)28-31(26,27)18-10-2-1-3-11-18/h1-14H/b20-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQWWNNSYERKEFX-MOSHPQCFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC=C2C=C3C(=O)N(C(=S)S3)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC=C2/C=C\3/C(=O)N(C(=S)S3)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14ClNO4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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